(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride basic properties
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride basic properties
An In-Depth Technical Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride: Properties and Applications
Introduction
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a synthetic, fluorinated analog of the amino acid proline. As a chiral building block, it has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the pyrrolidine ring imparts unique stereoelectronic properties that researchers can leverage to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and small molecules. This guide provides a comprehensive overview of its fundamental properties, structural significance, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a white to off-white solid. Its identity and basic characteristics are summarized below. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | [1] |
| Synonyms | H-cis-4-F-Pro-OH·HCl, H-(2S,4S)-PRO(4-F)-OH | [1][2] |
| CAS Number | 1001354-51-3 | [1][3] |
| Molecular Formula | C₅H₉ClFNO₂ | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] |
| logP | -0.229 | [2] |
Structural Significance and Stereochemistry
The utility of this molecule stems directly from its unique three-dimensional structure. The presence and specific orientation of the fluorine atom are critical to its function.
The Fluorinated Pyrrolidine Ring
The pyrrolidine ring of proline is conformationally constrained, and this "puckering" influences the structure of peptides it is part of. The introduction of a highly electronegative fluorine atom at the C4-position significantly impacts this conformational preference. In the (2S,4S) isomer (also known as the cis isomer), the fluorine atom and the carboxylic acid group are on the same face of the ring. This stereochemistry preferentially stabilizes a Cγ-exo ring pucker. This fixed conformation can be used to lock a peptide backbone into a specific secondary structure, which can enhance binding affinity to a biological target.
The fluorine atom also offers other advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule resistant to metabolic degradation at that position.
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Modulated Basicity: The inductive effect of the fluorine atom can lower the pKa of the secondary amine, influencing its interactions.
-
Probing Active Sites: Fluorine can act as a hydrogen bond acceptor and can be used to probe interactions within enzyme active sites.[1]
Caption: Structure of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride.
Synthesis and Characterization
General Synthetic Approach
While multiple synthetic routes exist, a common strategy involves starting with a protected precursor, such as (2S,4S)-N-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid. The synthesis generally follows a deprotection step to remove the Boc (tert-butoxycarbonyl) group, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Analytical Characterization
Confirmation of the structure and purity of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is typically achieved using standard analytical techniques.
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard proton spectrum. Key signals to observe would include multiplets corresponding to the diastereotopic protons on the pyrrolidine ring. The coupling of protons to the adjacent fluorine atom (²J-H,F and ³J-H,F) will result in characteristic splitting patterns that are crucial for confirming the structure and stereochemistry.
-
Data Analysis: Integrate the signals to confirm proton counts. Analyze the chemical shifts and coupling constants to assign each proton to its position on the molecule. The presence of the fluorine atom will cause additional splitting of the signals for the protons on C3, C4, and C5.
While specific spectral data is proprietary to manufacturers, researchers can find reference spectra for related protected analogs, such as the Fmoc-protected version, which can aid in structural elucidation.[4][5]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of chemical and biological research.
Peptide Synthesis and Therapeutics
The primary application is as a building block in peptide synthesis.[6] Its incorporation into a peptide chain can:
-
Enhance Stability: The fluorinated proline analog can increase resistance to degradation by proteases.[1]
-
Induce Specific Conformations: By locking the peptide backbone, it can pre-organize the peptide for optimal binding to its target, potentially increasing potency.
-
Improve Bioavailability: The increased metabolic stability and modified lipophilicity can lead to better drug-like properties.[1][6]
Caption: Incorporation of (2S,4S)-4-F-Proline into a peptide to enhance its properties.
Medicinal Chemistry and Drug Discovery
Beyond peptides, the pyrrolidine scaffold is a common motif in many successful drugs. Using the fluorinated version allows for the fine-tuning of a drug candidate's properties.[7] It serves as a valuable scaffold for developing novel therapeutics, including those targeting neurological disorders.[6] The fluorine atom can be used to modulate receptor interactions and improve central nervous system penetration.
Other Applications
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Bioconjugation: The molecule can be used to link biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems.[6]
-
Agrochemicals: It is also utilized in the synthesis of bioactive molecules for the agrochemical industry.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Handling: Use in a well-ventilated area.[8][9] Avoid breathing dust.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8][9]
-
Storage: Store at room temperature under an inert atmosphere to maintain stability and prevent degradation.[1][2] Keep the container tightly sealed.
Hazard and Precautionary Statements:
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| Hazard | H319 | Causes serious eye irritation |
| Hazard | H335 | May cause respiratory irritation |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
(Source:[8])
Conclusion
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally constrained scaffold and the powerful stereoelectronic effects of fluorine provides chemists and drug developers with a versatile building block to create more stable, potent, and effective molecules. From enhancing peptide therapeutics to serving as a core scaffold in small molecule discovery, its applications continue to expand, underscoring its importance in modern chemical and pharmaceutical research.
References
-
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | 203866-19-7. J&K Scientific. [Link]
-
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2. PubChem. [Link]
-
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, CAS No. 1001354-51-3. Molbase. [Link]
-
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Cambridge Bioscience. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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